molecular formula C17H22Cl2N6 B2405796 N-(3-chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride CAS No. 1179423-43-8

N-(3-chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Cat. No. B2405796
M. Wt: 381.31
InChI Key: ZFGVPMGXMKAGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(3-chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring are two pyrrolidine groups, which are five-membered rings containing four carbon atoms and one nitrogen atom. The compound also has a chlorophenyl group, which is a benzene ring with a chlorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazine ring, being planar, would likely contribute to the overall flatness of the molecule, while the pyrrolidine rings could add some three-dimensionality .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The nitrogen atoms in the triazine ring could potentially act as nucleophiles, while the chlorine atom on the phenyl ring could be replaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, and the presence of polar or charged groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Nitrogen Heterocycles : Triazine derivatives have been utilized in the synthesis of various nitrogen heterocycles, demonstrating their role as versatile precursors in organic chemistry. For instance, the synthesis of diamine analogs of the α,α-diphenyl prolinol privileged chiral organocatalyst showcases the application of triazine derivatives in creating bifunctional organocatalysts for asymmetric Michael and Mannich reactions (Reyes-Rangel et al., 2016).

  • Electrochemical Properties : The study of electrochemical properties of new star-shaped pyrrole monomers, including triazine derivatives, for electrochromic applications, highlights the material science applications of these compounds. Such research indicates their potential use in developing advanced materials with specific electronic or optical properties (Ak et al., 2006).

Medicinal Chemistry

  • Antitumor Activities : Triazine derivatives have been evaluated for their antioxidant and antitumor activities. The synthesis and study of new compounds demonstrate the potential of triazine derivatives in the development of novel therapeutic agents. For example, the evaluation of antioxidant and antitumor activities of some prepared nitrogen heterocycles reveals their biological potential and adds to the understanding of their pharmacological profiles (El-Moneim et al., 2011).

  • Antibacterial and Anticancer Evaluation : The synthesis and evaluation of antibacterial and anticancer properties of new 2-chloro-3-hetarylquinolines, including triazine derivatives, underscore their significance in medicinal chemistry. These studies contribute to the search for new therapeutic agents with improved efficacy against bacterial infections and cancer (Bondock & Gieman, 2015).

properties

IUPAC Name

N-(3-chlorophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN6.ClH/c18-13-6-5-7-14(12-13)19-15-20-16(23-8-1-2-9-23)22-17(21-15)24-10-3-4-11-24;/h5-7,12H,1-4,8-11H2,(H,19,20,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGVPMGXMKAGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N4CCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

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